molecular formula C20H21N3O2 B3038363 3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile CAS No. 860784-21-0

3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile

Cat. No.: B3038363
CAS No.: 860784-21-0
M. Wt: 335.4 g/mol
InChI Key: RSJAIPJLSZMVNE-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene-4-carbonitrile is a complex polycyclic compound featuring a diazatricyclo[6.2.2.0²,⁷]dodeca-triene core substituted with a 2,5-dimethoxyphenyl group, a methyl group, and a nitrile moiety. The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance π-π stacking interactions or modulate electronic properties.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-16(11-21)18(15-10-14(24-2)4-5-17(15)25-3)20-19(22-12)13-6-8-23(20)9-7-13/h4-5,10,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAIPJLSZMVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3CCN2CC3)C4=C(C=CC(=C4)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed investigation.

  • Molecular Formula : C20H21N3O2
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 860784-21-0

The biological activity of this compound is primarily associated with its ability to interact with cellular pathways involved in cancer progression and apoptosis. Studies suggest that it may induce cytotoxicity in cancer cells through mechanisms such as:

  • Caspase Activation : Leading to apoptosis in malignant cells.
  • Mitochondrial Membrane Potential Depolarization : A critical step in the apoptotic pathway.

Anticancer Activity

Research indicates that 3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Effect
HCT116 (Colon Cancer)< 1Potent cytotoxicity
HT29 (Colon Cancer)< 1Potent cytotoxicity
CEM (Lymphoma)Not specifiedInduction of apoptosis
HL60 (Leukemia)Not specifiedInduction of apoptosis

These findings highlight its potential as an effective anticancer agent compared to standard treatments like 5-fluorouracil (5-FU), where it demonstrates superior potency.

Selectivity Index

The selectivity index (SI) is an important measure of a drug's safety profile. Compounds with high SI values indicate a greater ability to kill cancer cells while sparing normal cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity:

  • Study on Cytotoxicity :
    • A series of derivatives were synthesized and tested against colon cancer cell lines HCT116 and HT29.
    • Results indicated that several derivatives had IC50 values below 4 µM, suggesting strong anticancer properties.
  • Mechanistic Insights :
    • Investigations into the mode of action revealed that the compound induces cell cycle arrest and apoptosis in treated cells.
    • Flow cytometry analysis showed increased subG1 accumulation indicative of apoptotic cell death.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which contrast with the electron-deficient thienyl group in its diazatricyclo analog (C₁₆H₁₅N₃S) . This difference may influence solubility, UV-Vis absorption, and receptor binding.
  • Compound 11b () shares the nitrile group but incorporates a methylfuran moiety, which enhances π-conjugation and may improve photostability compared to purely aromatic substituents .

Synthetic Yields :

  • Analogous condensation reactions (e.g., for compounds 11a and 11b ) achieve moderate yields (~68%), suggesting that steric hindrance from bulky substituents (e.g., 2,5-dimethoxyphenyl) could reduce efficiency in the target compound’s synthesis .

Spectroscopic Properties :

  • The nitrile group in all compounds shows characteristic IR stretches near 2,210–2,220 cm⁻¹ , consistent with the C≡N bond .
  • The diazatricyclo core in the thienyl analog () exhibits downfield-shifted aromatic protons in NMR (~7.29–7.94 ppm), likely due to ring current effects .

Research Findings and Implications

Critical Analysis:

  • The 2,5-dimethoxyphenyl substituent in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450) compared to smaller substituents like methylfuran or thienyl.
  • The diazatricyclo framework’s rigidity could improve metabolic stability over simpler bicyclic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile

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